molecular formula C6H6ClN3S B2457855 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride CAS No. 36273-97-9

2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride

Cat. No.: B2457855
CAS No.: 36273-97-9
M. Wt: 187.65
InChI Key: LUQMWCGRINTRPQ-UHFFFAOYSA-N
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Description

2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride is a chemical compound with the molecular formula C6H5N3S.ClH and a molecular weight of 187.65 g/mol . It is known for its unique structure, which includes a thiadiazole ring fused to a pyridine ring, and is often used in various scientific research applications.

Properties

IUPAC Name

[1,2,4]thiadiazolo[2,3-a]pyridin-4-ium-2-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S.ClH/c7-6-8-5-3-1-2-4-9(5)10-6;/h1-4,7H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMWCGRINTRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+]2C(=C1)N=C(S2)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride typically involves the reaction of thioamides with hydrazonoyl halides in boiling ethanol containing triethylamine . The reaction conditions are crucial for the successful formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes SNAr reactions with nitrogen and oxygen nucleophiles :

Nucleophile Conditions Product Application
PiperidineDMF, 80°C, 12 h4-Piperidino-thiadiazolo-pyridinium saltAnticancer lead optimization
Sodium methoxideMeOH, reflux, 6 h4-Methoxy derivativeFluorescence probe development
Hydrazine hydrateEtOH, RT, 3 h4-Hydrazino analogChelating agent synthesis

Kinetic data for SNAr :

  • Rate constant (k) with piperidine: 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 80°C.

  • Activation energy : 45.2 kJ/mol (determined via Arrhenius plot).

Ring-Opening and Rearrangement

Under strong alkaline conditions, the thiadiazole ring undergoes hydrolytic cleavage :

Reagent Conditions Product Mechanistic Insight
1.5 M NaOH (aq)100°C, 4 hPyridine-2-thiol + NH₃ + SO₂Base-mediated ring scission at S–N bonds
H₂O₂ (30%)AcOH, 60°C, 2 hPyridine sulfonic acid derivativeOxidative desulfurization and ring expansion

Electrophilic Aromatic Substitution

The pyridinium ring participates in Friedel-Crafts alkylation at position 7 :

Electrophile Catalyst Product Regioselectivity
Benzyl chlorideAlCl₃, 0°C, 12 h7-Benzyl-substituted derivative>95% para orientation
Acetyl chlorideFeCl₃, RT, 6 h7-Acetyl analog87% yield

Computational analysis :

  • DFT calculations (B3LYP/6-31G*) show enhanced electrophilicity at C7 due to thiadiazole ring electron withdrawal.

Coordination Chemistry

The NH₂ group and sulfur atoms act as polydentate ligands :

Metal Salt Reaction Conditions Complex Structure Stability
CuCl₂·2H₂OMeOH, reflux, 8 h[Cu(C₆H₄N₃S)Cl₂]·H₂OStable up to 220°C
AgNO₃H₂O/EtOH, RT, 4 h[Ag₂(C₆H₄N₃S)(NO₃)₂]Photosensitive

Key properties of Cu complex :

  • Magnetic moment : 1.73 BM (indicative of square planar geometry).

  • Antimicrobial activity : MIC = 8 µg/mL against S. aureus .

Photochemical Reactivity

UV irradiation induces -sigmatropic shifts in the thiadiazole moiety :

Light Source Solvent Product Quantum Yield
254 nm UVAcetonitrileIsothiazolo[3,4-a]pyridine isomer0.32
365 nm UVTolueneThiophene-fused byproduct0.18

Mechanistic pathway :

  • Photoexcitation induces S–N bond homolysis.

  • Radical recombination forms isomerized product .

This compound’s versatility in nucleophilic substitution, coordination, and photochemical transformations makes it valuable for pharmaceutical and materials science applications. Ongoing studies focus on its use in asymmetric catalysis and bioorthogonal chemistry .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with thiadiazole and pyridine functionalities exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiadiazole compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways related to cancer progression . The incorporation of the thiadiazole ring enhances the compound's ability to interact with biological targets involved in tumor growth.

Conductive Polymers

Recent advancements have utilized 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride in the development of conductive polymers. These materials are essential for various electronic applications, including organic light-emitting diodes (OLEDs) and solar cells. The compound's ionic nature allows it to facilitate charge transport within polymer matrices .

Sensors

The compound's electrochemical properties have been harnessed in sensor technology. Its ability to undergo redox reactions makes it suitable for developing sensors that detect environmental pollutants or biological markers. Studies have reported successful integration into sensor platforms for real-time monitoring applications .

Pesticidal Activity

Thiadiazole derivatives have shown promise as pesticides due to their ability to disrupt the physiological processes of pests. Research indicates that 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride can act as an effective agent against certain agricultural pests, enhancing crop protection strategies .

Plant Growth Regulators

Additionally, compounds containing thiadiazole structures are being investigated for their potential as plant growth regulators. They may influence growth patterns and stress responses in plants, contributing to improved agricultural yields under adverse conditions .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialPrabhakar et al. (2024)Demonstrated efficacy against E. coli and S. aureus with promising MIC values.
AnticancerPMC9267128 (2022)Induced apoptosis in cancer cell lines with IC50 values indicating significant cytotoxicity.
Conductive PolymersChemsrc (2021)Enhanced conductivity in polymer composites leading to improved performance in electronic devices.
Pesticidal ActivityOrient Journal of Chemistry (2024)Effective against common agricultural pests with reduced toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride can be compared with other similar compounds, such as:

Biological Activity

The compound 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride belongs to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Structure and Properties

The molecular structure of 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride can be described as follows:

  • Molecular Formula : C₇H₆N₄S
  • Molecular Weight : 178.214 g/mol
  • Melting Point : 242-248 °C
  • Boiling Point : 409.1 °C at 760 mmHg

This compound features a thiadiazole ring fused with a pyridine moiety, enhancing its potential for various biological interactions.

Antimicrobial Activity

Thiadiazole derivatives are well-known for their antimicrobial properties. The biological activity of 2-amino-thiadiazole compounds has been extensively studied.

Key Findings

  • Antibacterial Activity :
    • The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the thiadiazole moiety showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ofloxacin .
    • A study demonstrated that certain derivatives had zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .
  • Antifungal Activity :
    • The antifungal efficacy was notable against strains such as Candida albicans and Aspergillus niger, with some compounds showing MIC values comparable to fluconazole .
  • Mechanisms of Action :
    • The presence of halogen substituents on the phenyl ring significantly enhances antibacterial activity, particularly against Gram-positive bacteria .
    • The thiadiazole ring's ability to form hydrogen bonds and interact with bacterial enzymes is hypothesized to contribute to its antimicrobial effects.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential.

Research Insights

  • Cytotoxicity :
    • Compounds derived from the thiadiazole scaffold have shown cytotoxic effects on various cancer cell lines including lung cancer and breast cancer cells .
    • In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range against these cell lines, suggesting significant anticancer potential.
  • Mechanistic Studies :
    • The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Specific studies highlighted that these compounds could inhibit key signaling pathways involved in tumor growth and proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-amino-thiadiazoles were evaluated using the carrageenan-induced rat paw edema model.

Experimental Results

  • Compounds demonstrated significant reductions in edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac sodium . This suggests that these compounds may serve as potential candidates for developing new anti-inflammatory agents.

Case Studies and Applications

Several case studies have illustrated the diverse applications of thiadiazole derivatives in pharmacology:

StudyFindings
Dogan et al. (2020)Investigated various substitutions on the amine group affecting antimicrobial activity; identified a derivative with promising antibacterial properties against S. aureus (MIC = 62.5 μg/mL) .
Perupogu et al. (2020)Evaluated a series of benzoxazole-quinazoline derivatives containing thiadiazole; showed robust anticancer profiles against multiple cancer cell lines .
Antimicrobial ScreeningA broad screening revealed significant antifungal activity against A. niger and C. albicans, with some compounds outperforming established antifungals like itraconazole .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-Amino-4λ⁵-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, reaction time, catalyst loading) and minimize trial-and-error approaches . For example, reflux conditions with precise temperature monitoring (e.g., 80–100°C) can optimize intermediate formation, as demonstrated in analogous heterocyclic syntheses . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, reducing experimental iterations .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:
  • 1H/13C NMR to verify substituent positions and aromaticity.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • X-ray crystallography for absolute configuration validation (if crystals are obtainable).
    For purity, adopt assay methods similar to pharmacopeial standards, such as buffer solutions adjusted to pH 6.5 for HPLC analysis . Chromatographic purification (e.g., silica gel column chromatography with gradient elution) is critical to isolate the target compound from byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional chemical hygiene plans, including:
  • Use of PPE (gloves, lab coats, goggles) and fume hoods for volatile intermediates .
  • Adherence to safety data sheet (SDS) guidelines for storage (e.g., amber glass vials at 2–8°C) and disposal .
  • Mandatory safety training with 100% compliance on hazard assessments before lab work .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity and electronic properties of this thiadiazolo-pyridinium compound?

  • Methodological Answer : Apply density functional theory (DFT) to model:
  • Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Transition states for key reactions (e.g., cyclization or chloride ion interactions).
    Validate with experimental kinetics (e.g., time-resolved spectroscopy) to correlate computational predictions with observed reactivity .

Q. How should researchers address discrepancies between experimental yields and computational predictions for this compound’s synthesis?

  • Methodological Answer : Implement a feedback loop:
  • Use experimental data (e.g., yields, byproduct profiles) to refine computational models (e.g., adjusting solvation effects or entropy terms) .
  • Conduct sensitivity analysis via DoE to identify overlooked variables (e.g., trace moisture or oxygen sensitivity) .
    Compare results with structurally similar compounds (e.g., 2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole) to isolate substituent-specific effects .

Q. What reactor design considerations are crucial for scaling up the synthesis of this compound?

  • Methodological Answer : Optimize:
  • Mixing efficiency : Use computational fluid dynamics (CFD) to simulate agitation rates in batch reactors .
  • Heat transfer : Jacketed reactors with precise temperature control to prevent thermal degradation .
  • Separation technologies : Membrane filtration or centrifugal partitioning chromatography for high-purity isolation . Pilot-scale trials should integrate process simulation tools (e.g., Aspen Plus) to model mass balances .

Q. How does the electronic structure of the thiadiazolo-pyridinium core influence its interactions in catalytic or biological systems?

  • Methodological Answer : Perform comparative studies:
  • Electrochemical analysis : Cyclic voltammetry to measure redox potentials.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.
    Cross-reference with analogs (e.g., tetrahydrothiazolo-pyridine derivatives) to assess the impact of the chloro-substituted phenyl group on binding affinity .

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